3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate
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Overview
Description
“3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol” is a chemical compound with the CAS Number 116539-56-1 . It has a molecular weight of 171.26 and its IUPAC name is 3-(methylamino)-1-(2-thienyl)-1-propanol . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol” is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is normal .Scientific Research Applications
Sorption and Decomposition Reactions
Research has explored the sorption of phenoxy herbicides to soil and minerals, highlighting the relevance of organic compounds like oxalates in environmental and agricultural contexts. Studies such as Werner et al. (2012) demonstrate the significant role of soil parameters in the sorption process, which is crucial for understanding pollutant behavior and developing remediation strategies (Werner, Garratt, & Pigott, 2012). Similarly, research by Orr et al. (2015) on plutonium oxalate decomposition underlines the importance of understanding chemical reactions for nuclear materials processing (Orr, Sims, & Taylor, 2015).
Biochemical Interactions and Oxidative Stress
The biochemical pathways involving oxalates, such as their role in oxidative stress and hyperoxaluria, have been a focus of several studies. For instance, Joshi and Khan (2019) reviewed the potential of targeting oxidative stress pathways to treat hyperoxaluria, a condition characterized by high oxalate levels, which can lead to kidney stones and other health issues (Joshi & Khan, 2019).
Energy Storage Materials
Transition metal oxalates have been investigated for their potential as energy storage materials, offering a more sustainable alternative to traditional materials. Yeoh et al. (2018) highlighted the electrochemical performance of transition metal oxalates in devices like lithium-ion batteries and supercapacitors, showcasing their versatility and efficiency as energy storage materials (Yeoh, Armer, & Lowe, 2018).
Environmental and Health Implications
Research also delves into the environmental and health implications of oxalate interactions. Studies such as the one by Jones (1998) on organic acids in the rhizosphere discuss the role of oxalates in plant nutrition, soil health, and their broader ecological impact (Jones, 1998). Additionally, the potential health risks associated with oxalate poisoning in domestic animals, as reviewed by Rahman et al. (2013), underline the importance of understanding oxalate metabolism for both human and animal health (Rahman, Abdullah, & Wan Khadijah, 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylpropan-1-ol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAGTTSBAPAUSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858013 |
Source
|
Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035456-54-2 |
Source
|
Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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